2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 379729-10-9
VCID: VC21508619
InChI: InChI=1S/C19H23NO4S/c1-12-10-14(19(3,4)5)11-17(13(12)2)25(23,24)20-16-9-7-6-8-15(16)18(21)22/h6-11,20H,1-5H3,(H,21,22)
SMILES: CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)(C)C
Molecular Formula: C19H23NO4S
Molecular Weight: 361.5g/mol

2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

CAS No.: 379729-10-9

Cat. No.: VC21508619

Molecular Formula: C19H23NO4S

Molecular Weight: 361.5g/mol

* For research use only. Not for human or veterinary use.

2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid - 379729-10-9

Specification

CAS No. 379729-10-9
Molecular Formula C19H23NO4S
Molecular Weight 361.5g/mol
IUPAC Name 2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C19H23NO4S/c1-12-10-14(19(3,4)5)11-17(13(12)2)25(23,24)20-16-9-7-6-8-15(16)18(21)22/h6-11,20H,1-5H3,(H,21,22)
Standard InChI Key DGXMXEJIEWJHSK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)(C)C
Canonical SMILES CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)(C)C

Introduction

Chemical Structure and Properties

2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid possesses a complex molecular structure featuring multiple functional groups that contribute to its chemical behavior. The compound contains a benzoic acid moiety with a sulfonamide group at the 2-position, linking it to a benzene ring substituted with a tert-butyl group at position 5 and methyl groups at positions 2 and 3. This arrangement creates a molecule with both acidic (carboxylic acid) and hydrogen-bonding (sulfonamide) functionalities.

The chemical structure can be represented through various naming conventions and identifiers. Its IUPAC name is 2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid, which precisely describes the arrangement of functional groups and substituents. The compound's identity can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.

Table 1: Physical and Chemical Properties of 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

PropertyValue
Molecular FormulaC19H23NO4S
Molecular Weight361.5 g/mol
CAS Number379729-10-9
IUPAC Name2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Standard InChIInChI=1S/C19H23NO4S/c1-12-10-14(19(3,4)5)11-17(13(12)2)25(23,24)20-16-9-7-6-8-15(16)18(21)22/h6-11,20H,1-5H3,(H,21,22)
Standard InChIKeyDGXMXEJIEWJHSK-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)(C)C

The presence of a tert-butyl group alongside the two methyl substituents likely enhances the lipophilicity of the compound, potentially influencing its solubility characteristics and membrane permeability in biological systems. The carboxylic acid group provides an acidic site that can participate in salt formation and hydrogen bonding, while the sulfonamide nitrogen offers additional hydrogen bonding capabilities.

Biological Activity and Applications

Compounds containing sulfonamide groups are historically known for their biological activities, particularly antibacterial properties. The sulfonamide functional group has been incorporated into numerous pharmaceutically active compounds, suggesting potential biological relevance for 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid.

  • The sulfonamide group may contribute to antimicrobial activity through mechanisms similar to established sulfonamide drugs

  • The carboxylic acid functionality could enhance water solubility under physiological conditions and provide a site for further derivatization

  • The presence of tert-butyl and dimethyl groups may enhance lipophilicity, potentially improving bioavailability and efficacy in biological systems

In the field of medicinal chemistry, compounds with similar structural features have been explored as enzyme inhibitors, receptor modulators, and therapeutic agents for various diseases. The compound's potential applications could extend to areas such as:

  • Antimicrobial research: Exploring activity against bacterial, fungal, or parasitic pathogens

  • Enzyme inhibition studies: Investigating interactions with specific enzymes relevant to disease states

  • Anti-inflammatory research: Examining effects on inflammatory pathways and mediators

  • Structure-activity relationship studies: Serving as a scaffold for derivative compounds with enhanced properties

In materials science, the compound's dual functionality (carboxylic acid and sulfonamide groups) could facilitate applications in the development of functional materials, coordination complexes, or specialized polymers.

SupplierProduct NumberPackagingPrice (USD)
American Custom Chemicals CorporationCHM01068791 g$648.81
American Custom Chemicals CorporationCHM01068792.5 g$852.21
American Custom Chemicals CorporationCHM01068795 g$1005.43

The relatively high price point reflects the specialized nature of this research compound and the limited scale of production. Researchers typically purchase such compounds in small quantities for specific investigational purposes rather than bulk industrial applications .

The compound is generally supplied with a specified purity level (typically 95% or higher) and may be accompanied by analytical data confirming its identity and purity. This information is crucial for researchers to ensure experimental reproducibility and result validity.

Research Gaps and Future Directions

Analysis of the available literature reveals several significant research gaps regarding 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid. These gaps present opportunities for future scientific investigation:

Synthesis and Characterization

  • Development of optimized synthetic routes with improved yields and purity

  • Comprehensive characterization of physical properties including solubility parameters in various solvents, pKa values, melting point, and crystalline structure

  • Investigation of derivatization methods to create analogs with modified properties

Biological Evaluation

  • Screening for potential antibacterial, antifungal, or antiparasitic activities

  • Evaluation of enzyme inhibition capabilities against pharmaceutically relevant targets

  • Assessment of anti-inflammatory, analgesic, or anticancer properties

  • Studies on pharmacokinetic properties including absorption, distribution, metabolism, and excretion profiles

Structure-Activity Relationships

  • Systematic modification of the core structure to understand how structural changes influence biological activity

  • Comparative studies with positional isomers (like the 4-position analog) to determine positional effects on activity

  • Exploration of the impact of different substituents on the aromatic rings

Materials Science Applications

  • Investigation of the compound's potential as a ligand in coordination chemistry

  • Evaluation of applications in polymer science or as a building block for functional materials

  • Exploration of self-assembly properties and supramolecular chemistry potential

Computational Studies

  • Molecular modeling to predict binding interactions with potential biological targets

  • Quantum chemical calculations to understand electronic properties and reactivity

  • Structure-based design of optimized derivatives for specific applications

Addressing these research gaps would significantly advance our understanding of 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid and potentially reveal novel applications in pharmaceutical development, materials science, or other technological fields.

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